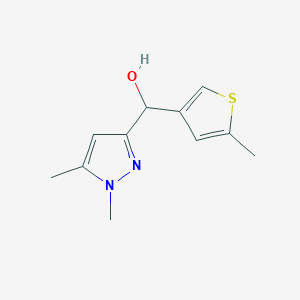
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of pyrazole and thiophene, which are two important classes of heterocyclic compounds. DMPT has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is not fully understood, but it is believed to be mediated through the olfactory system. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to activate the olfactory receptor neurons in fish and shrimp, leading to increased feed intake and growth. In addition, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to stimulate the release of luteinizing hormone in female fish, leading to increased reproductive activity.
Biochemical and Physiological Effects:
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to have various biochemical and physiological effects in different animal species. In fish, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to increase the activity of digestive enzymes, leading to improved feed digestion and utilization. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has also been shown to increase the activity of antioxidant enzymes, leading to improved oxidative status and disease resistance. In pigs and chickens, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to increase the activity of digestive enzymes and improve the absorption of nutrients, leading to improved growth performance and meat quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has several advantages for lab experiments, including its high purity, stability, and solubility in water. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol is also relatively easy to synthesize and has a low cost. However, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has some limitations, including its potential toxicity at high doses and its potential to interact with other compounds in the experimental system.
Direcciones Futuras
There are several future directions for the research on (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol. One direction is to investigate the potential use of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol as a pheromone in other animal species, such as insects and mammals. Another direction is to study the potential health benefits of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol in humans, as it has been shown to have antioxidant and anti-inflammatory properties. Furthermore, the development of new synthesis methods and the optimization of the existing methods can lead to the production of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol with improved properties and reduced costs.
Métodos De Síntesis
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol can be synthesized using different methods. One of the most common methods is the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been extensively studied for its potential applications in various fields. In the field of agriculture, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been shown to enhance the growth and feed intake of aquatic animals such as fish and shrimp. (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has also been used as a feed additive for pigs and chickens, leading to improved growth performance and meat quality. In addition, (1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol has been investigated for its potential use as a pheromone in the aquaculture industry, as it has been shown to stimulate the reproductive behavior of fish and shrimp.
Propiedades
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(5-methylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-7-4-10(12-13(7)3)11(14)9-5-8(2)15-6-9/h4-6,11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJVAIMTZULLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2=CSC(=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

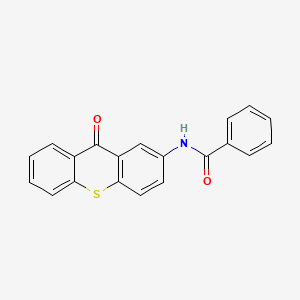
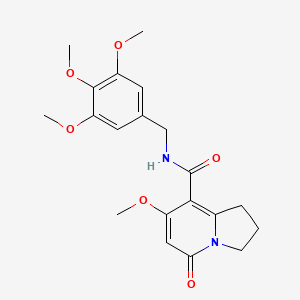
![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)
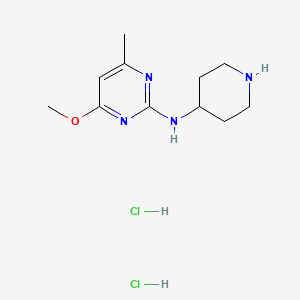

![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
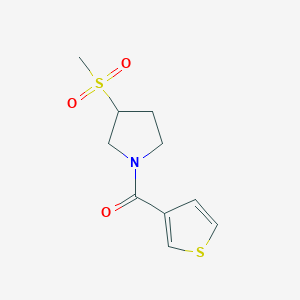
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)
![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)
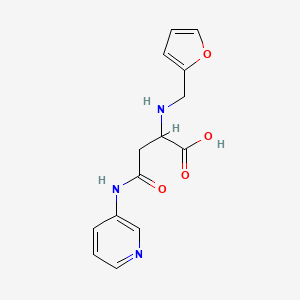

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)